2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride
Description
2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride is a halogenated benzene derivative featuring a fluorine atom at the 2-position, a methanesulfonamido group at the 4-position, and a sulfonyl chloride moiety at the 1-position. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly for introducing sulfonamide or sulfonate functionalities into target molecules . Its reactive sulfonyl chloride group enables nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical intermediate synthesis.
Notably, discrepancies exist in reported CAS numbers for this compound: cites CAS 345994-68-5 (95% purity, discontinued) , while lists CAS 1901-41-3 . This inconsistency underscores the need for verification in industrial or academic contexts.
Properties
IUPAC Name |
2-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-5-2-3-7(6(9)4-5)16(8,13)14/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMAWRKBXMPDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192324 | |
| Record name | 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926269-52-5 | |
| Record name | 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926269-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-[(methylsulfonyl)amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Agents
The compound has been investigated for its potential as a precursor in the synthesis of sulfonamide antibiotics. Sulfonamides are known for their antimicrobial properties, and derivatives of 2-fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride can be designed to enhance efficacy against resistant bacterial strains. For instance, studies have shown that modifications to the sulfonamide moiety can lead to compounds with improved activity against specific pathogens .
Case Study: Synthesis of Sulfonamide Derivatives
A notable case involved the synthesis of 2-fluoro-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide from 2-fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride. The compound was reacted with 5-amino-4-bromo-3-methylisoxazole under controlled conditions, yielding a product with a 44% yield after purification . This demonstrates the compound's utility in developing new antimicrobial agents.
Synthetic Organic Chemistry
Building Block for Complex Molecules
2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride serves as an important building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into aromatic systems.
Data Table: Reaction Conditions and Yields
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 5-amino-4-bromo-3-methylisoxazole | THF, room temperature | 44% |
| Coupling Reaction | Triethylamine, aromatic sulfonyl chloride | DCM, 25°C | 65.4% - 88.6% |
| Synthesis of Fluorinated Compounds | Potassium fluoride | Acetonitrile, with crown ether | High yield |
This table summarizes various reactions utilizing the compound as a key intermediate, showcasing its versatility in synthetic pathways.
Analytical Chemistry
Use in Chromatography and Spectroscopy
The compound is utilized as a reagent in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique functional groups allow for specific interactions with analytes, enhancing separation and detection capabilities.
Case Study: LC-MS Analysis
In one study, the compound was effectively used in liquid chromatography-mass spectrometry (LC-MS) to analyze complex mixtures of sulfonamides. The presence of the fluorine atom provided distinct fragmentation patterns that facilitated the identification of sulfonamide derivatives .
Environmental Applications
Potential Use in Water Treatment
Research is ongoing into the use of sulfonamide derivatives in environmental applications, particularly for the removal of contaminants from water sources. The sulfonyl chloride group can be modified to enhance adsorption properties on various substrates, potentially leading to effective water purification methods.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable sulfonamide or sulfonate derivatives . These reactions can inhibit enzyme activities by modifying active site residues or by blocking substrate binding . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
4-(4-Iodobenzyl)thiomorpholine (CAS 432496-77-0)
- Structure : Iodine substituent at the para position, thiomorpholine group.
- Key Differences : The iodine atom (heavier halogen) and thiomorpholine ring contrast with the fluorine and sulfonamide groups in the target compound. Iodine’s polarizability may enhance reactivity in aromatic substitution, while thiomorpholine introduces sulfur-based nucleophilicity .
2-(2-Fluorophenyl)-5-methyl-1,3,4-oxadiazole (CAS 1443351-70-9)
- Structure : Fluorine at the ortho position, oxadiazole heterocycle.
- Fluorine’s electron-withdrawing effect here may stabilize the heterocycle .
2-[1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic Acid
- Structure : Dichlorophenyl-pyrazole core with an acetic acid side chain.
- Key Differences : The pyrazole ring and carboxylic acid group contrast with the sulfonamide/sulfonyl chloride motifs, suggesting divergent applications in metal coordination or prodrug synthesis .
Data Tables
Table 1: Comparative Analysis of Halogenated Benzenes
*CAS discrepancy noted: cites CAS 1901-41-3 for the same compound .
Notes
CAS Number Conflict : The target compound has conflicting CAS numbers (345994-68-5 vs. 1901-41-3), necessitating verification before experimental use .
Availability Discrepancy : lists the compound as available, while marks it discontinued. This may reflect regional inventory differences or phased discontinuation .
Synthesis Complexity : The proximity of fluorine and methanesulfonamido groups may complicate synthesis, contributing to discontinuation .
Biological Activity
2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride (CAS No. 926269-52-5) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This compound's unique structure, featuring both a fluorine atom and a methanesulfonamide group, contributes to its reactivity and biological profile.
The biological activity of 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride primarily revolves around its ability to interact with nucleophiles, forming stable sulfonamide derivatives. This property is significant in biochemical assays and enzyme studies, where the compound serves as a probe for investigating enzyme activities.
Key Mechanisms:
- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives.
- Enzyme Inhibition : The compound has been evaluated as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, specifically targeting nicotinamide phosphoribosyltransferase (NAMPT), which is implicated in several cancers .
Biological Activity
Research indicates that 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride exhibits significant biological activities, particularly in cancer therapy. Its role as a NAMPT inhibitor suggests potential applications in treating various malignancies, including breast, ovarian, and colon cancers .
Case Studies:
- Cancer Treatment : In vitro studies have demonstrated that compounds similar to 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride can effectively reduce tumor cell viability by inhibiting NAMPT activity. Such inhibition leads to decreased NAD+ levels, impairing cancer cell metabolism and proliferation .
- Inflammatory Disorders : The compound's mechanism may also extend to inflammatory conditions where NAMPT plays a role in immune response modulation. Preliminary studies suggest that targeting this pathway could alleviate symptoms associated with chronic inflammation .
Comparative Analysis
To understand the uniqueness of 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Fluorobenzenesulfonyl chloride | Lacks methanesulfonamide group | Limited biological applications |
| 4-Methanesulfonamidobenzenesulfonyl chloride | Lacks fluorine atom | Moderate antibacterial activity |
| 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride | Contains both fluorine and methanesulfonamide groups | Significant NAMPT inhibition and anticancer potential |
Q & A
Q. What are the key synthetic routes for preparing 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves sequential functionalization of a fluorobenzenesulfonyl chloride precursor. A common approach includes:
Sulfonylation : Reacting 2-fluorobenzenesulfonyl chloride with methanesulfonamide under basic conditions (e.g., using triethylamine or pyridine) to substitute the chloride with the sulfonamide group .
Regioselective Control : Ensuring the sulfonamide group is introduced at the 4-position via directing group effects or controlled reaction conditions (e.g., temperature modulation at 0–5°C to minimize side reactions) .
Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate and optimizing stoichiometry for high yield (>75%) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is essential to confirm the fluorine substituent’s position (δ ≈ -110 ppm for ortho-fluorine in sulfonyl chlorides). ¹H and ¹³C NMR can identify the methanesulfonamido group (e.g., methyl singlet at δ ~3.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion ([M]⁺ at m/z ~247) and fragmentation patterns (e.g., loss of SO₂Cl or CH₃SO₂ groups) .
- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are highly reactive and irritant .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Quench excess reagent with ice-cold sodium bicarbonate before disposal to neutralize reactive chloride byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide substitution step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution by stabilizing transition states .
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the sulfonyl chloride group.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis), while gradual warming to room temperature ensures completion .
- Monitoring : Use TLC (Rf ~0.3 in ethyl acetate/hexane) or in-situ IR to track reaction progress .
Q. How can contradictory spectral data (e.g., unexpected ¹H NMR shifts) be resolved during characterization?
- Methodological Answer :
- Isotopic Labeling : Synthesize a deuterated analog to distinguish overlapping proton signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to assign ambiguous peaks .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure, particularly if steric effects or hydrogen bonding alter expected shifts .
Q. What mechanistic insights explain the regioselectivity of sulfonamide group introduction at the 4-position?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom at the 2-position directs electrophilic substitution to the para position (4-position) via resonance and inductive effects .
- Steric Considerations : Bulky substituents on the benzene ring (e.g., methanesulfonamido) further stabilize the transition state at the less hindered 4-position .
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic control, stabilizing the para product over ortho/meta isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
